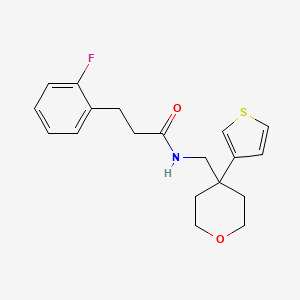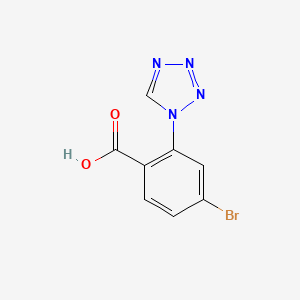
4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1183804-10-5. It has a molecular weight of 269.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is 1S/C8H5BrN4O2/c9-5-1-2-6 (8 (14)15)7 (3-5)13-4-10-11-12-13/h1-4H, (H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives possess anti-inflammatory and analgesic effects. Notably:
- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited both anti-inflammatory and analgesic activities .
Metal Complex Formation
4-Bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can serve as a ligand for metal complexes. For example:
Catalytic Applications
While not directly related to our compound, indole derivatives in general have been investigated for catalytic purposes. For instance:
Other Potential Applications
Beyond the mentioned fields, indole derivatives continue to be explored for various biological and clinical applications. Their diverse activities include antitubercular, antidiabetic, and antimicrobial effects .
Safety and Hazards
The compound has been classified under GHS07 and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins such asextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
It’s known that similar compounds formhydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy . This interaction can lead to changes in the protein’s function, potentially altering cellular processes.
Biochemical Pathways
The interaction with proteins like erk2 and fgfr2 suggests that it may influence pathways related tocell growth and differentiation .
Pharmacokinetics
The compound’s molecular weight of269.05 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body.
Result of Action
Similar compounds have shown significant cytotoxic effects, suggesting potential applications incancer treatment .
Propiedades
IUPAC Name |
4-bromo-2-(tetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTHBSAFJXESRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C=NN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

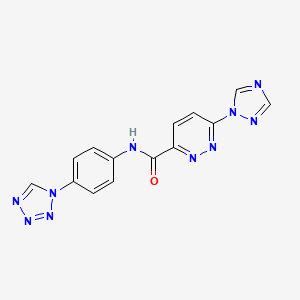

![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)
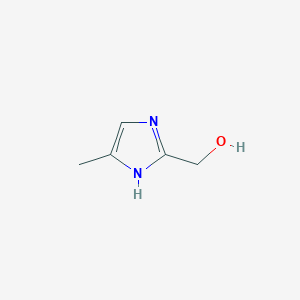
![2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762235.png)
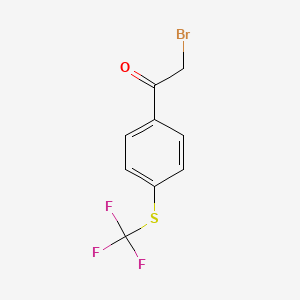
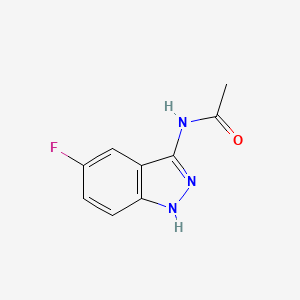
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)

![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

